molecular formula C8H8BrNO4S B14244829 5-Bromo-5-nitro-2-(2-thienyl)-1,3-dioxane CAS No. 486446-25-7

5-Bromo-5-nitro-2-(2-thienyl)-1,3-dioxane

Katalognummer: B14244829
CAS-Nummer: 486446-25-7
Molekulargewicht: 294.12 g/mol
InChI-Schlüssel: VMOULTSUORAOEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-5-nitro-2-(2-thienyl)-1,3-dioxane is an organic compound that belongs to the class of heterocyclic compounds It features a dioxane ring substituted with bromine, nitro, and thienyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-5-nitro-2-(2-thienyl)-1,3-dioxane typically involves the reaction of 2-thiophenecarboxaldehyde with bromine and nitric acid under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the final dioxane ring structure. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-5-nitro-2-(2-thienyl)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 5-amino-5-bromo-2-(2-thienyl)-1,3-dioxane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Bromo-5-nitro-2-(2-thienyl)-1,3-dioxane has several applications in scientific research:

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific optical or electronic properties.

Wirkmechanismus

The mechanism of action of 5-Bromo-5-nitro-2-(2-thienyl)-1,3-dioxane is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro and bromine substituents may play a role in modulating the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-2-(2-thienyl)-1,3-dioxane: Lacks the nitro group, which may result in different chemical and biological properties.

    5-Nitro-2-(2-thienyl)-1,3-dioxane:

    2-(2-Thienyl)-1,3-dioxane: Lacks both the bromine and nitro groups, serving as a simpler analog for comparison.

Uniqueness

5-Bromo-5-nitro-2-(2-thienyl)-1,3-dioxane is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activity. These functional groups make it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

486446-25-7

Molekularformel

C8H8BrNO4S

Molekulargewicht

294.12 g/mol

IUPAC-Name

5-bromo-5-nitro-2-thiophen-2-yl-1,3-dioxane

InChI

InChI=1S/C8H8BrNO4S/c9-8(10(11)12)4-13-7(14-5-8)6-2-1-3-15-6/h1-3,7H,4-5H2

InChI-Schlüssel

VMOULTSUORAOEL-UHFFFAOYSA-N

Kanonische SMILES

C1C(COC(O1)C2=CC=CS2)([N+](=O)[O-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.